molecular formula C9H7ClN2O2 B1371877 Methyl 6-chloro-1H-indazole-4-carboxylate CAS No. 885519-72-2

Methyl 6-chloro-1H-indazole-4-carboxylate

Cat. No.: B1371877
CAS No.: 885519-72-2
M. Wt: 210.62 g/mol
InChI Key: SBYBKVQDMAREOM-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-1H-indazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving phosphoinositide 3-kinase δ . By modulating the activity of this enzyme, this compound can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in cell growth and survival, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active site of enzymes such as phosphoinositide 3-kinase δ, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in gene expression, affecting various cellular processes. Additionally, this compound may interact with other proteins, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular processes . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For instance, it may alter the activity of enzymes involved in energy production and utilization, leading to changes in cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, this compound may be transported into the cytoplasm or nucleus, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, affecting gene expression and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which is then cyclized to form the indazole ring. The carboxylate group is introduced through esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

Major Products

    Substitution: Various substituted indazole derivatives.

    Oxidation: Oxidized forms of the indazole ring.

    Reduction: Reduced forms of the indazole ring.

    Hydrolysis: 6-chloro-1H-indazole-4-carboxylic acid.

Scientific Research Applications

Methyl 6-chloro-1H-indazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-6-carboxylate
  • 6-chloro-1H-indazole-4-carboxylic acid
  • Methyl 6-methoxy-1H-indazole-4-carboxylate

Uniqueness

Methyl 6-chloro-1H-indazole-4-carboxylate is unique due to the presence of both the chloro and ester functional groups, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 6-chloro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYBKVQDMAREOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646201
Record name Methyl 6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-72-2
Record name Methyl 6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3-amino-5-chloro-2-methylbenzoate (1 equiv.) in chloroform (13 mL per 1 mmol), potassium acetate (1.05 equiv.) and acetic anhydride (2 equiv.) were added and reaction mixture stirred at room temperature for 12 h. After this time, tert-butyl nitrite (4 equiv.) and 18-crown-6 (0.35 equiv.) were added and the reaction stirred again at 65° C. for 3 h. On completion, the reaction mixture was cooled to room temperature, diluted with chloroform (500 mL) and washed with sat. sodium bicarbonate solution. The organic layer was dried over sodium sulfate and concentrated to afford the title compound (yield 90-95%).
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90%

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